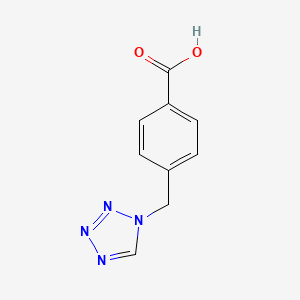

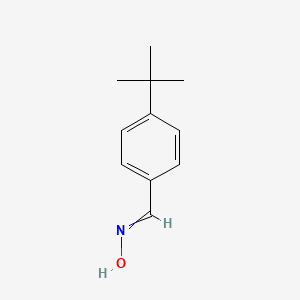

4-(1H-tetrazol-1-ylmethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(1H-tetrazol-1-ylmethyl)benzoic acid and its derivatives often involves strategies tailored to introduce the tetrazole ring into the benzoic acid framework efficiently. For instance, Song et al. (2019) described a method involving Cu(I) catalyzed C–N coupling, which exhibits regioselectivity towards the N2-position on the tetrazole, demonstrating a novel approach to synthesizing tetrazole-benzoic acid compounds with precision and efficiency (Song et al., 2019).

Molecular Structure Analysis

Structural elucidation of such compounds often relies on X-ray crystallography, as seen with compounds synthesized by Obreza and Perdih (2012), where crystal structures were determined to further understand the spatial arrangement and potential interactions within the compound (Obreza & Perdih, 2012). These analyses are crucial for predicting the reactivity and properties of the compound.

Chemical Reactions and Properties

The reactivity of 4-(1H-tetrazol-1-ylmethyl)benzoic acid is characterized by its ability to undergo various chemical reactions, particularly those involving the tetrazole ring and the carboxylic acid functionality. These features enable its application in creating more complex molecules or polymers, underscoring its significance in synthetic chemistry.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding how this compound interacts in different environments and conditions. Li et al. (2008) discussed the compound's crystalline structure, highlighting interactions like hydrogen bonding and π–π stacking that influence its physical properties and stability (Li et al., 2008).

Applications De Recherche Scientifique

Application in Pharmaceutical Chemistry

- Specific Scientific Field: Pharmaceutical Chemistry .

- Summary of the Application: “4-(1H-tetrazol-1-ylmethyl)benzoic acid” and its derivatives have been synthesized and screened for their antibacterial, anticancer, and anti-TB activities . Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects . Tetrazole moieties are promising drugs in pharmaceutical chemistry and it is commonly known as better pharmacological agents and novel medications .

- Results or Outcomes: The synthesized compounds obeyed all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants, therefore these compounds may be used as drugs . These compounds have shown a wide range of biological properties like antibacterial, anticancer, antifungal, antiinflammatory, antimalarial, antitubercular and antiviral agents .

Application in Material Chemistry

- Specific Scientific Field: Material Chemistry .

- Summary of the Application: Tetrazoles have been found to have diverse applications in the field of material chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

- Results or Outcomes: Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Application in Biological Evaluation

- Specific Scientific Field: Biological Evaluation .

- Summary of the Application: A series of 4- [ {2′- (2H-tetrazole-5-yl)- [1,1′-biphenyl]-4-yl}methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . These compounds were screened for their antibacterial, anticancer and anti-TB activities .

- Methods of Application or Experimental Procedures: In silico molecular docking studies were carried out on targeted enzymes P38 MAP kinase protein .

- Results or Outcomes: Calculated ADME properties suggested that the synthesized compounds obeyed all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants, therefore these compounds may be used as drugs .

Application in Photography

- Specific Scientific Field: Photography .

- Summary of the Application: Tetrazoles have found applications in photography . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

- Results or Outcomes: Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Application as Growth Hormones

- Specific Scientific Field: Agriculture .

- Summary of the Application: Tetrazoles have been used as growth hormones . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .

- Results or Outcomes: Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Propriétés

IUPAC Name |

4-(tetrazol-1-ylmethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-9(15)8-3-1-7(2-4-8)5-13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMQAEKQHNYLMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NN=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362887 |

Source

|

| Record name | 4-(1H-tetrazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-tetrazol-1-ylmethyl)benzoic acid | |

CAS RN |

728024-58-6 |

Source

|

| Record name | 4-(1H-tetrazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)

![6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1270011.png)